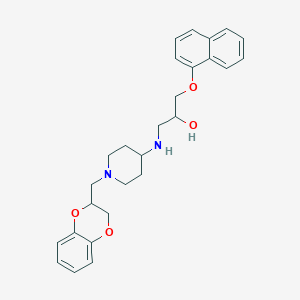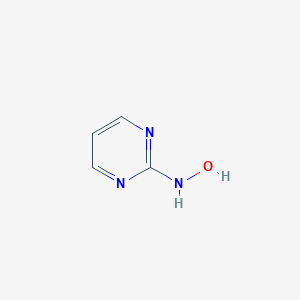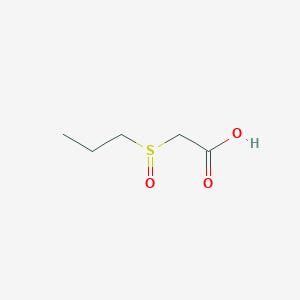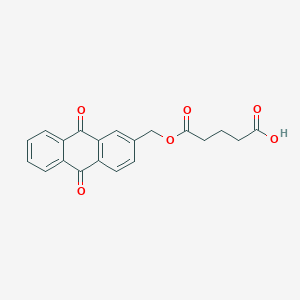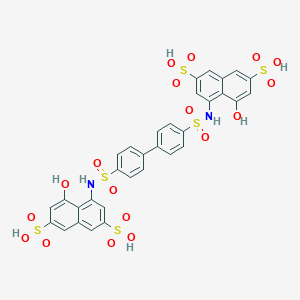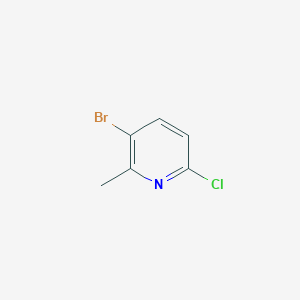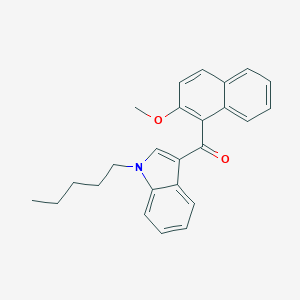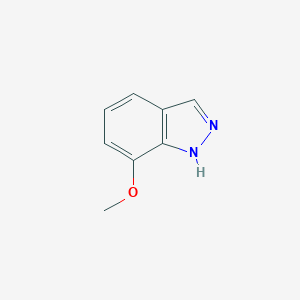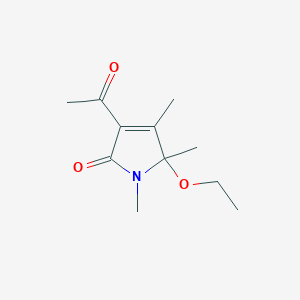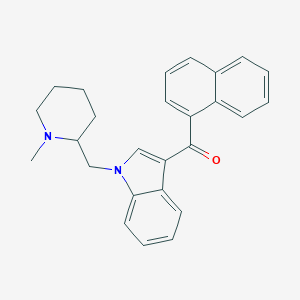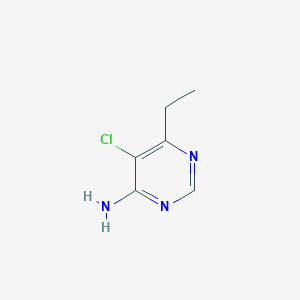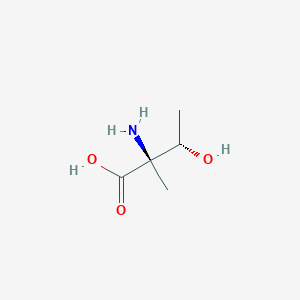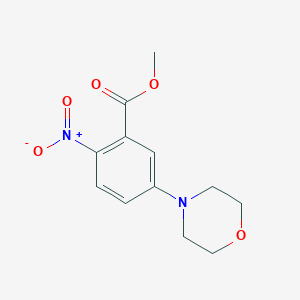
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)-, also known as DBDP, is a chemical compound that belongs to the family of dialkylphenyls. It is used in various scientific research applications, including as a stabilizer in polymers, a plasticizer in PVC, and a flame retardant in textiles. DBDP has also shown potential as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- as an antioxidant and anti-inflammatory agent is not fully understood. However, it is thought to work by scavenging free radicals and inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been shown to inhibit the growth of certain cancer cell lines. However, more research is needed to determine the potential physiological effects of Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)-.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- in lab experiments is its stability. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it may not be suitable for use in certain applications due to its toxicity.
Orientations Futures
There are several potential future directions for research on Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)-. One area of interest is its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity of Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- and its suitability for use in various applications. Finally, Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- may also be investigated as a potential flame retardant for other materials beyond textiles.
Méthodes De Synthèse
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- can be synthesized using a condensation reaction between 1,4-dibutoxy-2,5-dichlorobenzene and 2,6-di-tert-butylphenol. The reaction is typically carried out in a solvent such as toluene or xylene, and a catalyst such as triethylamine is often used to facilitate the reaction.
Applications De Recherche Scientifique
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- has been studied for its potential use as an antioxidant and anti-inflammatory agent. It has been shown to have free radical scavenging activity and to inhibit the production of inflammatory cytokines. Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- has also been investigated as a potential flame retardant for textiles and as a stabilizer for polymers.
Propriétés
Numéro CAS |
125904-18-9 |
|---|---|
Nom du produit |
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- |
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1,4-dibutoxy-2,5-ditert-butylbenzene |
InChI |
InChI=1S/C22H38O2/c1-9-11-13-23-19-15-18(22(6,7)8)20(24-14-12-10-2)16-17(19)21(3,4)5/h15-16H,9-14H2,1-8H3 |
Clé InChI |
OYMURBYTRMDBKX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCC)C(C)(C)C |
SMILES canonique |
CCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCC)C(C)(C)C |
Autres numéros CAS |
125904-18-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
